molecular formula C22H24N4O2S2 B2383695 4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 899731-22-7

4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2383695
CAS No.: 899731-22-7
M. Wt: 440.58
InChI Key: JFGZQBDYFDOUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted at position 2 with a phenethylcarbamoyl group and at position 3 with a 1,2,3-thiadiazole-5-carboxamide moiety bearing an ethyl group. The phenethylcarbamoyl group may improve solubility and target binding through hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name

4-ethyl-N-[3-(2-phenylethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c1-2-16-19(30-26-25-16)21(28)24-22-18(15-10-6-7-11-17(15)29-22)20(27)23-13-12-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,10-13H2,1H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGZQBDYFDOUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide belongs to the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structure and Properties

The structural complexity of this compound includes a thiadiazole ring fused with a benzo[b]thiophene moiety and a phenethylcarbamoyl group. This unique architecture contributes to its biological potency.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that the compound can significantly reduce the viability of cancer cells by inducing apoptosis. For instance, it has been reported to decrease the viability of human leukemia and solid tumor cell lines .
  • Mechanisms of Action : The anticancer effects are attributed to the compound's ability to inhibit key enzymes involved in cell proliferation and survival. For example:
    • Histone Deacetylase Inhibition : This is crucial for altering gene expression related to cancer progression.
    • Targeting Kinases : The compound may inhibit specific kinases involved in signaling pathways that promote tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known to exhibit activity against a range of pathogens:

  • Gram-positive Bacteria : It has shown effectiveness against strains such as Staphylococcus aureus and Bacillus megaterium .
  • Mechanism : The antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Case Studies

  • Anticancer Efficacy : A study involving the application of this compound on various cancer cell lines revealed an IC50 value indicative of potent anticancer activity, particularly against leukemia and colon cancer cells .
  • Antimicrobial Testing : In vitro studies demonstrated that the compound significantly inhibited the growth of Gram-positive bacteria compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption and Distribution : The lipophilicity of the thiadiazole ring enhances its ability to permeate cellular membranes.
  • Metabolism : Initial studies suggest that metabolic pathways involving cytochrome P450 enzymes may play a role in the biotransformation of this compound .

Comparative Analysis with Other Thiadiazole Derivatives

Compound NameStructure TypeNotable Activities
4-Ethyl-N-(3-(phenethylcarbamoyl)-...)ThiadiazoleAnticancer, Antimicrobial
1,3,4-Thiadiazole derivativesThiadiazoleAntimicrobial, Anticancer
5-Substituted phenyl thiadiazolesThiadiazoleAnticancer

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For example, compounds similar to 4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide have shown significant activity against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research indicates that derivatives containing the thiadiazole moiety exhibit cytotoxic effects against several cancer cell lines. For instance, compounds structurally related to this class have shown promising results in inhibiting the proliferation of breast cancer cells (MCF7) and other tumor types . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can reduce inflammation markers in various models of inflammation, potentially making them candidates for treating inflammatory diseases .

Case Studies

Several case studies illustrate the application of this compound in drug development:

  • Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against Mycobacterium smegmatis, revealing minimum inhibitory concentrations (MIC) that suggest strong antibacterial activity compared to standard antibiotics .
  • Anticancer Screening : In a comparative study against established anticancer agents like Cisplatin and Doxorubicin, derivatives showed superior efficacy in specific cancer models with significant reductions in tumor growth rates .
  • Inflammation Models : In vivo studies using mice models demonstrated that administration of this compound resulted in a marked decrease in inflammatory cytokines following induced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydrobenzo[b]thiophene Cores
  • Compound 13a/b (): These derivatives feature a 4,5,6,7-tetrahydrobenzo[b]thiophene core linked to triazine-thione and carboxamide groups. Unlike the main compound, they lack a thiadiazole ring but include a triazine moiety, which may confer distinct electronic properties and binding modes. Their synthesis involves phenylisothiocyanate coupling, contrasting with the main compound’s likely use of carbodiimide-based amidation .
  • N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide (): This analog replaces the 1,2,3-thiadiazole with an isoxazole ring.

Table 1: Structural Comparison of Tetrahydrobenzo[b]thiophene Derivatives

Compound Core Structure Key Substituents Heterocycle Type
Main Compound Tetrahydrobenzo[b]thiophene Phenethylcarbamoyl, 1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole
13a/b () Tetrahydrobenzo[b]thiophene Triazine-thione, carboxamide Triazine
Compound Tetrahydrobenzo[b]thiophene 2-Chlorophenyl, isoxazolecarboxamide Isoxazole
Thiadiazole-Containing Analogues
  • 1,3,4-Thiadiazole-2-carboxamides (): These derivatives feature a 1,3,4-thiadiazole ring with S-alkyl substituents. The 1,2,3-thiadiazole isomer in the main compound may exhibit different reactivity and bioactivity due to altered sulfur and nitrogen positioning. For example, 1,3,4-thiadiazoles are known for antimicrobial activity , while 1,2,3-thiadiazoles are less studied but may offer unique pharmacokinetic profiles.
  • Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (): This compound includes a 1,3,4-thiadiazole linked to a benzoate ester. The ester group contrasts with the main compound’s carboxamide, which could influence cell permeability and hydrolysis rates in vivo .

Table 2: Thiadiazole Isomer Comparison

Compound Thiadiazole Isomer Key Functional Groups Reported Activities
Main Compound 1,2,3-Thiadiazole Ethyl, phenethylcarbamoyl Not reported (structural analog data)
Derivatives 1,3,4-Thiadiazole S-Alkyl, phenylcarboxamide Antimicrobial, antitumor
Compound 1,3,4-Thiadiazole Phenylcarbamoyl, methoxybenzoate Not reported
Carboxamide-Functionalized Analogues
  • 4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives (): These compounds feature thiazole-carbohydrazide cores with IC50 values as low as 1.61 µg/mL against HepG-2 cells.
  • N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (): The thioamide group in these derivatives could enhance metal-binding capacity, whereas the main compound’s carboxamide may prioritize hydrogen-bonding interactions with targets like kinases or proteases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide, and how are intermediates characterized?

  • Methodology :

  • The synthesis typically involves multi-step reactions, such as cyclization of thiadiazole rings (e.g., iodine-mediated cyclization in DMF) and carboxamide coupling using carbodiimide-based coupling agents .
  • Intermediates are characterized via melting point analysis , FT-IR (to confirm carbonyl and thiadiazole peaks), 1H/13C NMR (to verify substituent positions), and LC-MS/HRMS for molecular weight validation .
    • Key Challenges : Impurities from incomplete cyclization or side reactions require purification via reverse-phase HPLC or recrystallization in methanol/ethanol .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Elemental analysis (C, H, N, S) compares experimental vs. calculated values to confirm purity (>98%) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydrobenzo[b]thiophene core .
  • X-ray crystallography may be used for unambiguous confirmation of stereochemistry in crystalline intermediates .

Q. What solvents and catalysts are optimal for synthesizing the tetrahydrobenzo[b]thiophene scaffold?

  • Methodology :

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for cyclization steps .
  • Catalysts like triethylamine (TEA) or DMAP improve yields in carboxamide coupling by neutralizing HCl byproducts .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodology :

  • Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, using crystallographic data from similar thiadiazole derivatives .
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, with binding free energy calculated via MM-PBSA .
    • Data Contradictions : Discrepancies between docking scores and experimental IC50 values may arise from solvation effects or protein flexibility, requiring validation via surface plasmon resonance (SPR) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or LC-MS fragments)?

  • Methodology :

  • Variable-temperature NMR identifies dynamic effects (e.g., rotamers) causing peak splitting .
  • High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) correlates fragment ions with proposed structures .
    • Example : A 2023 study found that thiophene ring puckering in tetrahydrobenzo[b]thiophene derivatives caused anomalous 13C shifts, resolved via DFT calculations .

Q. How does the electronic nature of substituents (e.g., ethyl vs. methyl groups) influence bioactivity?

  • Methodology :

  • Hammett plots correlate substituent σ values with log(IC50) in enzyme inhibition assays .
  • SAR studies show that electron-withdrawing groups (e.g., -CF3) on the phenyl ring enhance antimicrobial activity by 3–5-fold compared to electron-donating groups .

Key Research Gaps and Recommendations

  • Mechanistic Studies : The role of sulfur extrusion in thiadiazole cyclization remains poorly understood. Isotopic labeling (34S) could clarify reaction pathways .
  • Bioactivity Profiling : Prioritize kinase inhibition panels and in vivo toxicity models to identify lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.